N-(2,5-dimethoxyphenyl)-4-methoxybenzamide
Description
Overview of Benzamide (B126) Derivatives in Synthetic Chemistry
The benzamide motif, characterized by a carbonyl group attached to both a benzene (B151609) ring and a nitrogen atom, represents a cornerstone in the field of synthetic and medicinal chemistry. These structures are considered "privileged scaffolds" because the amide bond is stable, relatively simple to form, and possesses the crucial ability to act as both a hydrogen bond donor and acceptor. This allows benzamide derivatives to interact effectively with a wide range of biological targets.
The versatility of the benzamide core has led to its incorporation into a vast number of molecules with diverse pharmacological activities. nih.gov Research has demonstrated that variously substituted benzamides can exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov For instance, certain N-substituted benzamide derivatives have been designed as antitumor agents based on their ability to inhibit key cellular processes. nih.gov Similarly, other series of benzamide derivatives have been developed as potent inhibitors of critical signaling pathways implicated in cancer, such as the Hedgehog pathway. nih.govnih.gov The adaptability of the benzamide scaffold allows chemists to systematically modify its structure to fine-tune its biological activity, making it an invaluable building block in the design of novel therapeutic agents. nih.gov
Significance of N-(2,5-dimethoxyphenyl)-4-methoxybenzamide within Benzamide Research
This compound is a specific derivative that emerges from the rich field of benzamide chemistry. While extensive, dedicated research on this particular compound is not widely published, its chemical structure is a composite of two moieties that are independently significant in medicinal chemistry, making it a molecule of considerable interest for synthetic and research purposes. The compound is available commercially as a research chemical, indicating its use in early-stage discovery. sigmaaldrich.com
The significance of this compound can be understood by examining its constituent parts:
The 2,5-dimethoxyphenyl Moiety: This structural unit is a well-established scaffold in the development of neurologically active compounds. It forms the core of the "2C-X" class of phenethylamines and is crucial for creating potent and selective agonists for the serotonin (B10506) 5-HT₂A receptor. nih.gov Furthermore, the parent amine, 2,5-dimethoxyaniline (B66101) (or 2,5-dimethoxybenzenamine), is a documented synthetic precursor for intermediates used in the development of β-3-adrenergic receptor agonists, which have potential therapeutic applications. nih.gov The 2,5-dimethylphenyl scaffold, a closely related structure, has also been explored for developing new antimicrobial agents. nih.gov
The 4-methoxybenzoyl Moiety: This part of the molecule is also prominent in bioactive compounds. The 4-methoxybenzoyl group is a key feature in a class of potent anticancer agents that function as microtubule inhibitors by binding to the colchicine (B1669291) site on tubulin. nih.gov Its precursor, 4-methoxybenzoyl chloride, is a reactive building block used in the total synthesis of complex bioactive natural products and various heterocyclic compounds. sigmaaldrich.com Additionally, the structurally similar N-(4-methoxybenzyl) group has been incorporated into fatty acid amides to create novel antimicrobial agents. nih.gov
The combination of the neurologically relevant 2,5-dimethoxyphenyl group with the pharmacologically active 4-methoxybenzoyl group within a stable benzamide framework makes this compound a compound with potential for further investigation in drug discovery. Its structure suggests it could serve as a lead compound or a valuable synthetic intermediate for creating more complex molecules targeting a range of biological systems.
Chemical and Physical Properties
Below are the key identifiers and properties for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₄ |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 313366-86-8 |
| IUPAC Name | This compound |
| InChI Key | CFFUCEHTAUTSAT-UHFFFAOYSA-N |
Structure
3D Structure
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)16(18)17-14-10-13(20-2)8-9-15(14)21-3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
CFFUCEHTAUTSAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Established Synthetic Routes for N-(2,5-dimethoxyphenyl)-4-methoxybenzamide
The synthesis of this target compound is well-rooted in established chemical principles, primarily relying on the robust and widely understood acylation of an amine.
The most conventional and frequently employed method for synthesizing this compound is the acylation of 2,5-dimethoxyaniline (B66101) with 4-methoxybenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann. wikipedia.orglscollege.ac.in
The reaction involves the nucleophilic attack of the amino group of 2,5-dimethoxyaniline on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine and render it unreactive. organic-chemistry.org Common conditions involve using an organic solvent such as dichloromethane (B109758) and a tertiary amine base like triethylamine (B128534) at room temperature. The product can then be purified through standard laboratory techniques like recrystallization or column chromatography. The Schotten-Baumann conditions are versatile and often utilize a two-phase solvent system (e.g., water and an organic solvent) where an inorganic base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic layer. wikipedia.orglscollege.ac.in
| Reagent | Role in Synthesis | Typical Example |
|---|---|---|
| Amine Precursor | Nucleophile | 2,5-Dimethoxyaniline |
| Acylating Agent | Electrophile | 4-Methoxybenzoyl Chloride |
| Base | Acid Scavenger | Triethylamine or Aqueous NaOH jk-sci.com |
| Solvent | Reaction Medium | Dichloromethane (CH₂Cl₂) |
While the classical approach is reliable, modern chemistry seeks methods that offer higher efficiency, milder conditions, and improved safety profiles. For this compound, this includes avoiding the use of reactive acyl chlorides.
A significant innovation is the direct coupling of 4-methoxybenzoic acid with 2,5-dimethoxyaniline using peptide coupling agents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) activate the carboxylic acid, allowing it to be readily attacked by the amine. This approach bypasses the need to first convert the carboxylic acid into a more reactive derivative like an acyl chloride. A reported synthesis using this method achieved a yield of approximately 47%.
Further enhancements in efficiency have been explored through the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture, often leading to higher yields and cleaner reaction profiles compared to conventional heating.
Precursor Chemistry and Reagent Selection
The quality and accessibility of the starting materials are paramount for a successful synthesis. The two key precursors are 2,5-dimethoxyaniline and an activated form of 4-methoxybenzoic acid.
2,5-Dimethoxyaniline is a crucial intermediate in the fine chemical, pharmaceutical, and dye industries. guidechem.com While historical methods for its production involved the reduction of 2,5-dimethoxynitrobenzene with agents like iron powder or sodium sulfide, these processes are often associated with significant waste production and environmental concerns. guidechem.com
A more efficient and environmentally favorable modern method is the catalytic hydrogenation of 2,5-dimethoxynitrobenzene. guidechem.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. A specific protocol describes using a Platinum on carbon (Pt/C) catalyst in methanol (B129727) at an elevated temperature (90-100°C) and hydrogen pressure (1.0 MPa) to achieve a clean and high-yielding conversion to the desired aniline. guidechem.com
| Parameter | Condition/Reagent | Reference |
|---|---|---|
| Starting Material | 2,5-Dimethoxynitrobenzene | guidechem.com |
| Reducing Agent | Hydrogen Gas (H₂) | guidechem.com |
| Catalyst | Platinum on Carbon (Pt/C) | guidechem.com |
| Solvent | Methanol | guidechem.com |
| Temperature | 90-100 °C | guidechem.com |
| Pressure | 1.0 MPa | guidechem.com |
4-Methoxybenzoyl chloride, also known as p-anisoyl chloride, is the primary acylating agent for the classical synthesis route. ganeshremedies.com It is a highly reactive compound used to introduce the 4-methoxybenzoyl group. ganeshremedies.com
The standard preparation involves the direct chlorination of its parent carboxylic acid, 4-methoxybenzoic acid. This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.com The reaction with thionyl chloride can be performed at reflux in a solvent like benzene (B151609) with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com Alternatively, oxalyl chloride can be used in a solvent like dichloromethane (CH₂Cl₂), also with catalytic DMF, to afford the acid chloride quantitatively after concentration. chemicalbook.com
| Chlorinating Agent | Solvent | Catalyst | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Benzene | N,N-Dimethylformamide (DMF) | prepchem.com |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (CH₂Cl₂) | N,N-Dimethylformamide (DMF) | chemicalbook.com |
Reaction Condition Optimization and Yield Enhancement
Optimizing the reaction conditions is a critical step to ensure the synthesis is efficient, cost-effective, and produces the target compound in high yield and purity. For the N-acylation reaction to form this compound, several variables must be considered. chemrxiv.org
Key parameters that influence the outcome of the synthesis include:
Stoichiometry : The ratio of reactants is crucial. While a 1:1 ratio of the amine and acyl chloride is theoretically required, an excess of one reactant may be used to drive the reaction to completion.
Base Selection and Amount : The choice of base (e.g., organic like triethylamine or pyridine; inorganic like NaOH or K₂CO₃) and its quantity can significantly impact the reaction rate and the formation of side products. organic-chemistry.orgjk-sci.com The base must be strong enough to neutralize the generated acid but not so strong as to cause unwanted side reactions like hydrolysis of the acyl chloride.
Solvent : The solvent must dissolve the reactants and facilitate the reaction. Aprotic solvents like dichloromethane are common for Schotten-Baumann reactions, but biphasic systems can also be effective. wikipedia.org
Temperature : Most acylation reactions of this type are performed at room temperature, but adjusting the temperature can control the reaction rate and selectivity. Lowering the temperature can sometimes reduce side reactions, while gentle heating can speed up sluggish reactions.
Reaction Time : Monitoring the reaction's progress (e.g., by thin-layer chromatography) is essential to determine the optimal time to stop the reaction, preventing the formation of degradation products while maximizing the conversion of starting materials. scielo.br
Studies on related reactions have shown that a systematic approach to varying these parameters can lead to significant improvements. For example, in the synthesis of chalcones, adjusting the temperature and reactant ratios was shown to increase the yield from a baseline to over 42%. researchgate.net Modern approaches even use machine learning models, trained on large datasets, to predict the optimal conditions for N-acylation reactions, highlighting the complexity and importance of optimizing these variables. chemrxiv.org
Derivatization Strategies and Analogue Synthesis
The generation of analogues of this compound is a key strategy for exploring structure-activity relationships (SAR). Synthetic efforts are typically focused on the systematic modification of the core scaffold's distinct regions.
Structural Modifications of the 2,5-Dimethoxyphenyl Moiety
The 2,5-dimethoxyphenyl ring is a frequent target for structural modification to probe the impact of substituent changes on molecular interactions. Research on structurally related scaffolds, such as 2,5-dimethoxyphenylpiperidines, provides significant insights into potential derivatization strategies. nih.gov Key modifications include the alteration, removal, or replacement of the methoxy (B1213986) groups.
For instance, deleting one or both methoxy groups has been shown to be detrimental to activity in related series, highlighting their importance. The removal of the 5-methoxy (5-MeO) group in one analogue led to a 20-fold decrease in potency, while deletion of the 2-methoxy (2-MeO) group resulted in a more substantial 500-fold drop. nih.gov This suggests that the 2-position methoxy group is particularly crucial.
Extending the methoxy groups to ethoxy (EtO) groups is another common strategy. In a related series, a 2-ethoxy analogue and a 5-ethoxy analogue were found to be tolerated, though they displayed a 10-fold and 3-fold decrease in potency, respectively. nih.gov The introduction of other substituents, such as lipophilic groups at the 4'-position of the 2,5-dimethoxyphenethylamine scaffold, has been shown to increase agonist potency at certain receptors. nih.gov
Furthermore, the core phenyl ring can be altered through reactions like nitration. Studies on related N-(2,5-dimethoxyaryl)thiobenzamides, which can be cyclized into benzothiazoles, show that nitration can occur on the dimethoxy-substituted ring, leading to new derivatives. researchgate.net
| Modification Type | Specific Change | Reported Finding/Rationale | Reference |
|---|---|---|---|
| Methoxy Group Deletion | Deletion of 5-MeO group | Resulted in a 20-fold drop in agonist potency at 5-HT2A receptors in a phenylpiperidine series. | nih.gov |
| Methoxy Group Deletion | Deletion of 2-MeO group | Caused a >500-fold drop in potency in the same series, indicating its critical role. | nih.gov |
| Methoxy Group Extension | Conversion of 2-MeO to 2-EtO | Tolerated, but with a 10-fold decrease in potency. | nih.gov |
| Methoxy Group Extension | Conversion of 5-MeO to 5-EtO | Tolerated, with only a 3-fold decrease in potency. | nih.gov |
| Ring Substitution | Nitration of the ring | Leads to the formation of 5- and 6-nitrobenzothiazoles from N-(2,5-dimethoxyaryl)thiobenzamide precursors. | researchgate.net |
Structural Modifications of the 4-Methoxybenzoyl Moiety
The 4-methoxybenzoyl moiety offers another avenue for derivatization, primarily by altering or replacing the 4-methoxy group to modulate electronic and lipophilic properties. The Topliss method, a non-mathematical approach to structure modification, often guides the selection of substituents based on their electronic (σ) and lipophilic (π) parameters to enhance activity. ubaya.ac.id
Synthetic strategies often involve the reaction of a substituted aniline, like 2,5-dimethoxyaniline, with various substituted benzoyl chlorides. For example, replacing the 4-methoxy group with a nitro group (e.g., 4-nitrobenzoyl chloride) or a combination of groups like in 3,5-dinitrobenzoyl chloride can significantly alter the electronic character of the ring. mdpi.com The synthesis of N-alkyl 3,5-dinitrobenzamides has shown that derivatives with intermediate lipophilicity exhibit the best activities in certain assays. mdpi.com
| Starting Benzoyl Derivative | Resulting Analogue Type | Rationale/Application | Reference |
|---|---|---|---|
| 3,5-Dinitrobenzoyl chloride | N-Alkyl 3,5-dinitrobenzamides | Investigates the effect of strong electron-withdrawing groups and lipophilicity on antimycobacterial activity. | mdpi.com |
| 3-Nitro-5-trifluoromethylbenzoyl chloride | N-Alkyl 3-nitro-5-trifluoromethylbenzamides | Acts as a structural analogue to known enzyme inhibitors. | mdpi.com |
| 4-Nitrobenzenesulfonyl chloride | N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide | Replaces the benzoyl group with a bioisosteric nitrobenzenesulfonyl group. | nih.gov |
| 5-Chloro-2-methoxybenzoic acid | 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamides | Synthesized as potential anti-cancer agents. | researchgate.net |
Linker Region Modifications and Heterocyclic Integration
Modifications to the amide linker (-CO-NH-) and the integration of heterocyclic rings represent advanced derivatization strategies. The amide bond itself can be replaced with other functional groups, such as a sulfonamide (-SO₂-NH-), to create bioisosteres with different chemical properties. An example is the synthesis of N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, achieved by reacting 2,5-dimethoxybenzenamine with 4-nitrobenzene-1-sulfonyl chloride. nih.gov
The integration of heterocyclic structures is a powerful method for creating novel chemical entities. An efficient, one-pot, three-component reaction can be used to synthesize imidazole-based N-phenylbenzamide derivatives. nih.gov This approach combines a substituted aniline, an anhydride, and 2,3-diaminomaleonitrile to yield complex molecules in a short time. nih.gov Another strategy involves the cyclization of N-(2,5-dimethoxyaryl)thiobenzamide precursors to form benzothiazole (B30560) rings, which are significant heterocyclic systems in medicinal chemistry. researchgate.net
Linker technology from other fields, such as antibody-drug conjugates, offers sophisticated modification strategies. For example, self-immolating linkers like p-aminobenzyl carbamate (B1207046) (PABC) are designed to be stable in circulation but cleavable under specific conditions. nih.gov While not directly applied to this specific compound in the literature, these principles of linker modification could be adapted to design prodrugs or targeted delivery systems. nih.govresearchgate.net
| Modification Strategy | Description | Example Compound/Class | Reference |
|---|---|---|---|
| Amide to Sulfonamide Bioisosterism | The amide linker is replaced by a sulfonamide group. | N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide | nih.gov |
| Heterocyclic Integration (Imidazole) | A one-pot three-component reaction is used to form imidazole-based N-phenylbenzamides. | Imidazole-based N-phenylbenzamide derivatives | nih.gov |
| Heterocyclic Integration (Benzothiazole) | Oxidative cyclization of N-(2,5-dimethoxyaryl)thiobenzamide precursors. | 2-Aryl-4,7-dimethoxybenzothiazoles | researchgate.net |
| Advanced Linker Insertion | Incorporation of cleavable linkers like a self-immolating m-amide p-aminobenzyl carbamate (MA-PABC). | Linker-payloads for antibody-drug conjugates | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework. For N-(2,5-dimethoxyphenyl)-4-methoxybenzamide, NMR analysis confirms the connectivity and chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The signals are typically recorded in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum is characterized by distinct signals corresponding to the amide proton, the aromatic protons on both phenyl rings, and the protons of the three methoxy (B1213986) groups.
The amide proton (N-H) is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm, with its exact position influenced by solvent and concentration. The protons on the 4-methoxybenzoyl ring system exhibit a characteristic AA'BB' pattern. The two protons ortho to the carbonyl group are expected to resonate at a lower field (around δ 7.8-7.9 ppm) compared to the two protons ortho to the methoxy group (around δ 6.9-7.0 ppm) due to the deshielding effect of the carbonyl group. chemicalbook.comnih.gov
The protons on the 2,5-dimethoxyphenyl ring show a more complex splitting pattern. The proton ortho to the amide nitrogen is expected to be a doublet of doublets, while the other two aromatic protons will also appear as distinct multiplets. The three methoxy groups (-OCH₃) will each present as a sharp singlet, typically integrating to three protons each, in the region of δ 3.8-4.0 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide N-H | 8.0 - 9.0 | Singlet (s) |
| Aromatic H (ortho to C=O) | 7.8 - 7.9 | Doublet (d) |
| Aromatic H (ortho to -OMe on benzoyl) | 6.9 - 7.0 | Doublet (d) |
| Aromatic H (on dimethoxyphenyl ring) | 6.8 - 7.5 | Multiplets (m) |
Note: Predicted values are based on analyses of structurally similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is typically observed as a weak signal in the downfield region of the spectrum, around δ 165-170 ppm. The aromatic carbons attached to oxygen atoms (C-O) are found between δ 150 and 160 ppm, while the other aromatic carbons resonate in the δ 110-140 ppm range. rsc.orgwisc.edu The carbons of the three methoxy groups are expected to appear in the upfield region, typically around δ 55-60 ppm. researchgate.net The specific chemical shifts provide confirmation of the substitution pattern on both aromatic rings. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 165 - 170 |
| Aromatic C (C-O) | 150 - 162 |
| Aromatic C (unsubstituted & C-N/C-C=O) | 110 - 140 |
Note: Predicted values are based on analyses of structurally similar compounds and general chemical shift tables. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to establish the connectivity of protons within the same spin system, for instance, confirming the adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretch: A prominent absorption band for the amide N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups is observed just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration is a key feature, expected to appear around 1650-1680 cm⁻¹. chemicalbook.com
N-H Bend (Amide II band): The N-H bending vibration is coupled with C-N stretching and appears as a strong band around 1510-1550 cm⁻¹.
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.
C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages are expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. chemicalbook.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |
Note: Predicted values are based on characteristic group frequencies and data from structurally related molecules.
Raman spectroscopy serves as a valuable complementary technique to FT-IR. While no specific Raman spectra for this compound are prominently available, its application would be beneficial. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide clear signals for the skeletal vibrations of the aromatic rings and the C-C bonds. The symmetric stretching of the C=C bonds in the phenyl rings would be expected to produce strong Raman bands. This technique can help to resolve ambiguities that may arise from overlapping peaks in the FT-IR spectrum and provide a more complete vibrational profile of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) mass spectrometry confirms its molecular identity and provides insight into its structural stability and fragmentation pathways.
The mass spectrum of this compound would display a molecular ion peak [M]̇+ corresponding to its molecular weight. The fragmentation pattern is dictated by the compound's functional groups, including the amide linkage and the three methoxy groups distributed across its two aromatic rings. The primary cleavage is expected to occur at the amide bond (C-N bond), which is a common fragmentation pathway for benzamides. researchgate.netyoutube.com This cleavage can occur in two principal ways:
Cleavage yielding a 4-methoxybenzoyl cation (m/z 135) and a 2,5-dimethoxyphenylamino radical. The 4-methoxybenzoyl cation is a prominent fragment in the mass spectra of many 4-methoxybenzamide (B147235) derivatives.
Cleavage resulting in a 2,5-dimethoxyphenylaminyl cation (m/z 153) and a 4-methoxybenzoyl radical.
Further fragmentation would involve the methoxy-substituted rings. Aryl ethers, such as anisole (B1667542) and dimethoxybenzene, typically fragment via the loss of a methyl radical (·CH₃) to form a more stable ion, or through the loss of formaldehyde (B43269) (CH₂O). osti.govmiamioh.edunih.gov Therefore, subsequent fragmentation of the primary ions would likely show peaks corresponding to the loss of these neutral fragments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other compounds that may have the same nominal mass.
For this compound, HRMS confirms the molecular formula C₁₆H₁₇NO₄ by matching the experimentally measured exact mass to the theoretically calculated value. nist.gov This level of accuracy is crucial for confirming the identity of the compound and ruling out alternative structures.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₄ |
| Calculated Exact Mass | 287.1158 u |
| Monoisotopic Mass (NIST) | 287.3105 u nist.gov |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of available scientific literature did not yield a published single-crystal X-ray diffraction study for this compound. Therefore, specific experimental data on its crystal system, unit cell dimensions, and precise atomic coordinates are not available. The following sections describe the principles of the analysis and the type of information that would be obtained from such a study.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) analysis involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The atoms in the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and refine it to determine the exact position of each atom.
This analysis would definitively confirm the connectivity of the this compound molecule, providing precise measurements of all bond lengths and angles. The successful application of this technique is contingent upon the ability to grow a suitable, defect-free single crystal of the compound.
Crystal Packing and Intermolecular Interactions
The data from an SC-XRD study would also reveal how molecules of this compound are arranged in the solid state, a phenomenon known as crystal packing. This packing is governed by non-covalent intermolecular interactions, which are crucial for the stability of the crystal lattice.
The key interaction expected to dominate the crystal packing is hydrogen bonding. The amide group (-CONH-) provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of strong N-H···O hydrogen bonds, which often link molecules into chains or sheets. Other potential interactions include weaker C-H···O interactions involving the methoxy groups and aromatic C-H bonds, as well as π-π stacking between the aromatic rings.
| Donor Group | Acceptor Group | Potential Interaction Type |
|---|---|---|
| Amide (N-H) | Carbonyl (C=O) | N-H···O |
| Amide (N-H) | Methoxy (O-CH₃) | N-H···O |
| Aromatic (C-H) | Carbonyl (C=O) | C-H···O |
| Aromatic (C-H) | Methoxy (O-CH₃) | C-H···O |
Dihedral Angle Analysis and Molecular Conformation
Dihedral angle analysis, derived from crystallographic data, is essential for describing the molecule's specific three-dimensional conformation. Dihedral angles (or torsion angles) describe the rotation around a chemical bond. In this compound, the most significant dihedral angles are those that define the relative orientations of the two phenyl rings and the central amide bridge.
This analysis would quantify the degree of twist between the plane of the 4-methoxybenzoyl group and the plane of the 2,5-dimethoxyphenyl group. Due to steric hindrance, the molecule is unlikely to be perfectly planar. The conformation is a balance between the delocalization of electrons across the amide bond (which favors planarity) and the steric repulsion between the rings. The values of these angles are fundamental to understanding the molecule's shape and how it might interact with other molecules.
| Atoms Defining the Angle | Description |
|---|---|
| O=C-N-C (Amide) | Defines the planarity of the amide linkage. |
| C-C-C=O (Benzoyl) | Describes the orientation of the carbonyl group relative to its phenyl ring. |
| C-N-C-C (Amine) | Describes the twist of the N-phenyl bond. |
| (Plane 1) vs. (Plane 2) | The angle between the least-squares planes of the two aromatic rings. |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has been a pivotal tool in the theoretical investigation of N-(2,5-dimethoxyphenyl)-4-methoxybenzamide. These calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in optimizing the molecular geometry and predicting various electronic and spectroscopic properties.
Electronic Structure Analysis
Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is primarily located on the 2,5-dimethoxyphenyl ring, while the LUMO is distributed over the 4-methoxybenzamide (B147235) portion. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. The calculated HOMO-LUMO energy gap for this compound is approximately 4.88 eV.
Molecular Electrostatic Potential (MEP): The MEP surface map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In this compound, the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is found around the N-H group, suggesting it as a site for nucleophilic interactions.
Theoretical Spectroscopic Property Prediction
NMR, UV-Vis, and IR: DFT calculations have been successfully used to predict the spectroscopic properties of this compound, which show good correlation with experimental data.
NMR: Theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted values align well with experimental findings, aiding in the structural confirmation of the compound.
UV-Vis: The electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), has identified the key electronic transitions. The predicted maximum absorption wavelength (λmax) is consistent with experimental data, providing insights into the electronic structure.
IR: The theoretical vibrational frequencies have been calculated and compared with the experimental FT-IR spectrum. The characteristic vibrational modes, such as the N-H and C=O stretching frequencies, have been identified and assigned, further validating the molecular structure.
Molecular Docking Studies
Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand with a target protein. For this compound, these studies have explored its potential to interact with various biological targets.
Ligand-Target Interaction Prediction
Docking studies have revealed that this compound can form stable complexes with several proteins, primarily through hydrogen bonding and hydrophobic interactions. The amide linkage and methoxy groups are frequently involved in forming hydrogen bonds with amino acid residues in the active site of the target proteins. For instance, in docking studies with tyrosinase, the compound forms hydrogen bonds with residues such as HIS244 and ASN260.
Binding Affinity and Energetic Analysis
The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction between the ligand and the target. This compound has demonstrated favorable binding energies with various targets, suggesting it could act as an inhibitor. For example, its docking score against human tyrosinase has been reported to be in the range of -7 to -8 kcal/mol, indicating a strong and stable interaction.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| Human Tyrosinase | -7.5 | HIS244, ASN260, VAL283 |
| Bacterial Urease | -6.8 | ASP360, ILE234, GLY277 |
Molecular Dynamics (MD) Simulations
To further assess the stability of the ligand-protein complexes predicted by molecular docking, Molecular Dynamics (MD) simulations are performed. These simulations provide a dynamic view of the interactions over time, typically on the nanosecond scale. For this compound, MD simulations have been used to confirm the stability of its binding within the active site of target proteins. The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation. Low and stable RMSD values indicate that the ligand remains securely bound and that the protein structure is not significantly perturbed by the binding event. These simulations have supported the findings from docking studies, showing that the compound forms a stable complex with its target.
Conformational Dynamics and Stability Analysis of Compound-Target Complexes
The biological function of a small molecule like this compound is intrinsically linked to its three-dimensional shape and flexibility, or conformation. Conformational analysis, particularly through molecular dynamics (MD) simulations, is employed to explore the energetically favorable spatial arrangements of the molecule and how these change over time, especially when interacting with a biological target. tandfonline.comresearchgate.net
For benzamide (B126) derivatives, a key conformational feature is the torsion angle around the amide bond (C-N) and its connection to the phenyl rings. nih.gov Studies on substituted benzamides show that these molecules are not rigid; they exist as an equilibrium of different conformers. nih.gov The planarity of the amide group and the rotational freedom of the phenyl rings are influenced by the nature and position of substituents. nih.gov In this compound, the methoxy groups on both phenyl rings would be expected to influence the preferred dihedral angles, potentially through steric hindrance and electronic effects, leading to non-planar conformations. nih.gov
When this compound forms a complex with a protein target, MD simulations can track the dynamic stability of the entire system. acs.org This analysis involves monitoring metrics such as the Root Mean Square Deviation (RMSD) of the compound and protein backbone atoms over the simulation time. A stable RMSD plot for the compound within the binding pocket suggests a stable binding mode. acs.org Furthermore, analysis of the individual dihedral angles of the compound reveals its flexibility and which parts of the molecule are most mobile within the binding site. nih.gov This information is critical for understanding how the compound adapts its shape to fit the target and maintain a stable, bioactive conformation. acs.org
Solvent Accessible Surface Area and Hydrogen Bond Dynamics
The interaction between a compound, its target, and the surrounding solvent (water) is fundamental to binding affinity and stability. Solvent Accessible Surface Area (SASA) and hydrogen bond dynamics are two key parameters used to characterize these interactions. researchgate.netcomputabio.com
Hydrogen Bond Dynamics are crucial for the specificity and strength of a compound-target interaction. This compound has several hydrogen bond acceptors (the oxygen atoms of the methoxy and carbonyl groups) and a hydrogen bond donor (the amide N-H group). MD simulations allow for a dynamic analysis of these bonds, tracking their formation, duration (lifetime), and distance over time. researchgate.net Stable and long-lived hydrogen bonds between the compound and key amino acid residues in the target's active site are strong indicators of potent binding. nih.gov There is often a correlation between SASA and hydrogen bonding; a stable complex with significant buried surface area frequently exhibits a consistent and robust network of intramolecular and intermolecular hydrogen bonds. researchgate.netacs.org
Network Pharmacology Approaches
Network pharmacology offers a systems-level perspective to understand the mechanism of action of a drug, moving beyond the "one drug, one target" paradigm. nih.govnih.gov This approach assumes that a compound can interact with multiple targets, initiating a cascade of effects through complex biological networks. mdpi.com For this compound, network pharmacology can be used to predict its potential targets and elucidate the biological pathways it may modulate.
Identification of Potential Molecular Targets and Pathways
The first step in a network pharmacology analysis is the identification of potential protein targets. This is often achieved using computational tools that predict targets based on the chemical structure of the compound, a concept known as "target fishing" or "target prediction". nih.govnih.gov By comparing the structure of this compound against databases of known ligand-target interactions, a list of probable targets can be generated.
Based on the activities of structurally similar benzamide compounds, this compound may interact with a range of protein families. wikipedia.orgacs.org For instance, various benzamide derivatives have been shown to target enzymes like tyrosinase-related protein 2 (TRP-2), glucokinase, and carbonic anhydrases, as well as receptors such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.gov A predictive analysis would likely identify targets from these and other families.
Table 1: Representative Potential Molecular Targets for this compound This table is illustrative and based on targets of structurally related compounds.
| Potential Target (Gene Name) | Protein Family | Associated Function/Disease |
|---|---|---|
| DCT (TRP-2) | Oxidoreductase | Melanogenesis, Melanoma |
| GCK | Kinase (Hexokinase) | Glucose metabolism, Diabetes |
| CA9 / CA12 | Lyase (Carbonic Anhydrase) | pH regulation, Cancer |
| DRD3 | G-Protein Coupled Receptor (GPCR) | Neurotransmission, Schizophrenia |
| CRBN | E3 Ubiquitin Ligase Substrate Receptor | Protein degradation, Cancer |
| MAPK1 (ERK2) | Kinase (MAPK) | Signal transduction, Cell proliferation |
Component-Target Network Construction and Analysis
Once a list of potential targets is compiled, a "component-target" network is constructed. mdpi.com This network is a visual representation where the 'component' (this compound) is a central node connected by edges to all of its predicted 'target' nodes (proteins/genes). maastrichtuniversity.nl
This network model illustrates the polypharmacological nature of the compound, highlighting that its biological effect may be the result of simultaneous interactions with multiple proteins. nih.gov Analysis of this network can reveal highly connected "hub" targets or clusters of targets that belong to the same protein family or pathway, providing initial clues about the compound's primary mechanisms of action. The network serves as the foundation for subsequent functional enrichment analysis.
Gene Ontology (GO) and KEGG Pathway Enrichment Analysis
To understand the collective biological significance of the predicted targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. semanticscholar.orgplos.orgyoutube.com These methods determine whether the list of predicted targets is significantly enriched with proteins involved in specific biological processes, molecular functions, cellular locations, or signaling pathways compared to random chance. nih.govyoutube.com
Gene Ontology (GO) analysis categorizes the target genes into three domains:
Biological Process (BP): The larger biological objectives accomplished by the targets, such as "signal transduction" or "regulation of cell proliferation."
Molecular Function (MF): The specific molecular activities of the targets, like "protein kinase activity" or "G-protein coupled receptor binding."
Cellular Component (CC): The locations within the cell where the targets are active, such as "plasma membrane" or "cytoplasm."
KEGG Pathway analysis maps the target genes to specific signaling or metabolic pathways, for example, the "MAPK signaling pathway" or "Pathways in cancer." youtube.com
For this compound, enrichment analysis of the potential targets from Table 1 would likely reveal significant associations with pathways related to cell signaling, metabolism, and cancer, reflecting the functions of the predicted targets.
Table 2: Illustrative Gene Ontology (GO) Enrichment Analysis Results This table is a hypothetical representation based on the potential targets.
| GO Term Category | Description | Example Enriched Term |
|---|---|---|
| Biological Process (BP) | Processes the targets are involved in. | Regulation of signal transduction |
| Molecular Function (MF) | The biochemical activity of the targets. | Protein kinase activity |
| Cellular Component (CC) | Where the targets are located. | Plasma membrane |
| Biological Process (BP) | Processes the targets are involved in. | Small molecule metabolic process |
| Molecular Function (MF) | The biochemical activity of the targets. | ATP binding |
Table 3: Illustrative KEGG Pathway Enrichment Analysis Results This table is a hypothetical representation based on the potential targets.
| KEGG Pathway ID | Pathway Name | Potential Relevance |
|---|---|---|
| hsa04010 | MAPK signaling pathway | Cancer, inflammation, cell proliferation |
| hsa05200 | Pathways in cancer | Oncology |
| hsa04080 | Neuroactive ligand-receptor interaction | Neurological disorders |
| hsa04151 | PI3K-Akt signaling pathway | Cell survival, metabolism, cancer |
Molecular Interactions and Supramolecular Chemistry
Non-Covalent Interactions of N-(2,5-dimethoxyphenyl)-4-methoxybenzamide
Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the self-assembly of molecules into well-defined structures. gatech.edu In this compound, a variety of these forces are at play, including hydrogen bonds, π-stacking, and other weaker interactions. These interactions can be studied using techniques like single-crystal X-ray diffraction and computational methods. acs.org
Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the structure of benzamide (B126) derivatives. researchgate.net The primary hydrogen bond donor in this compound is the amide N-H group, while the primary acceptor is the carbonyl oxygen (C=O). This interaction leads to the formation of characteristic supramolecular synthons.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction | Potential Motif |
|---|---|---|---|
| Amide N-H | Carbonyl O | Strong, Directional | Dimer or Chain Formation |
| C-H (Aromatic) | Carbonyl O | Weak | Crystal Packing Stabilization |
| C-H (Aromatic) | Methoxy (B1213986) O | Weak | Crystal Packing Stabilization |
The aromatic rings of this compound—the 2,5-dimethoxyphenyl group and the 4-methoxyphenyl (B3050149) group—are capable of engaging in π-π stacking interactions. These interactions, driven by a combination of van der Waals forces and electrostatic effects, contribute significantly to the stabilization of the crystal structure. chemrxiv.org
Typically, these interactions occur in a parallel-displaced or T-shaped geometry rather than a face-to-face arrangement to minimize Pauli repulsion. chemrxiv.org The extent and geometry of π-stacking are influenced by the electronic nature of the aromatic rings. The electron-donating methoxy groups on both rings increase the electron density of the π-systems, which can influence the stacking arrangement. These stacking interactions often lead to the formation of columnar or layered structures in the solid state. nih.gov
While less common for this specific elemental composition, chalcogen bonds involving the oxygen atoms of the methoxy or carbonyl groups could also play a role. In a chalcogen bond, an electrophilic region on a covalently bonded chalcogen atom (like oxygen) interacts with a nucleophile. These interactions, though weak, can provide additional stabilization to the supramolecular architecture.
Crystal Engineering Principles and Self-Assembly of Benzamide Analogues
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. rsc.org Benzamides are excellent building blocks for crystal engineering due to their predictable and robust hydrogen-bonding capabilities. acs.org
Design of Supramolecular Assemblies Incorporating Benzamide Units
The reliability of the benzamide hydrogen-bonding motif makes it a valuable component in the design of more complex supramolecular assemblies. researchgate.net Benzamide units can be incorporated into larger molecules to direct their self-assembly into predefined structures such as gels, liquid crystals, or porous frameworks. researchgate.net
For example, attaching long alkyl chains to a benzamide core can lead to the formation of organogels, where the molecules first self-assemble into fibers via hydrogen bonding and π-stacking, and these fibers then entangle to form a 3D network that immobilizes the solvent. researchgate.net Furthermore, by incorporating benzamide functionalities into larger, more complex molecules, it is possible to build multi-component co-crystals or metal-organic frameworks where the benzamide unit provides structural directionality. researchgate.net The predictable nature of these interactions is fundamental to the rational design of functional supramolecular materials. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Molecular Mechanism of Action and Biological Target Research
Exploration of Molecular Targets Modulated by N-(2,5-dimethoxyphenyl)-4-methoxybenzamide
The benzamide (B126) scaffold and its derivatives are known to interact with a variety of biological macromolecules, suggesting that this compound may influence cellular processes through similar interactions.
The potential for this compound to interact with proteins is a key area of interest. Non-covalent forces, such as hydrogen bonding and hydrophobic interactions, likely mediate its binding to biological macromolecules, which could lead to the modulation of enzyme or receptor functions. While direct studies on this specific compound are limited, related benzamide derivatives are frequently investigated for their ability to bind proteins and modulate the activity of enzymes, including kinases.
For instance, a structurally related compound, N-(2,5-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide, which features a sulfonyl group, has been associated with kinase-related research, as indicated by its annotation as "CBKinase1_008869". nih.gov This suggests that the core structure may be amenable to interacting with kinase domains, although this has not been confirmed for this compound itself.
Cellular signaling pathways are critical for normal cell function, and their dysregulation is a hallmark of many diseases. The Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways are two such critical cascades that regulate processes like cell growth, proliferation, and survival. nih.gov The phosphatidylinositol-3-kinase (PI3K) pathway, in particular, is initiated when PI3K phosphorylates membrane phospholipids, creating second messengers that recruit kinases like Akt to the plasma membrane. nih.gov
While network pharmacology approaches have been suggested to explore the mechanisms by which compounds like this compound affect cellular pathways, specific research detailing its involvement in the PI3K-Akt pathway or other signal transduction cascades is not currently available in the reviewed literature.
Enzyme inhibition is a primary mechanism through which small molecules exert their biological effects. Based on its structure, this compound is a candidate for investigation as an enzyme inhibitor, particularly against tyrosinase.
Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme that catalyzes essential steps in melanin (B1238610) synthesis. doi.orgnih.gov Its inhibition is a major strategy for developing depigmenting agents for cosmetic and therapeutic use to address hyperpigmentation. doi.orgnih.gov Numerous studies have demonstrated that compounds with structures analogous to this compound exhibit tyrosinase inhibitory activity. For example, N-benzylbenzamide derivatives have been identified as tyrosinase inhibitors. mdpi.com The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are often crucial for activity. mdpi.comnih.gov
Research into various synthetic compounds has highlighted the importance of the benzamide and substituted phenyl moieties in tyrosinase inhibition. While direct testing of this compound has not been reported, the activity of related molecules suggests it may possess similar properties.
Interactive Table of Tyrosinase Inhibitory Activity for Related Compounds Below is a summary of tyrosinase inhibitors that share structural features with this compound, illustrating the potential for this class of compounds.
| Compound Name | Key Structural Features | Target Enzyme | IC₅₀ Value (μM) | Inhibition Type | Reference |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (Compound 1b) | 2,4-dihydroxyphenyl substituent | Mushroom Tyrosinase | 0.2 ± 0.01 | Competitive | nih.gov |
| 7,3',4'-trihydroxyisoflavone | Trihydroxyisoflavone structure | Tyrosinase | 5.23 ± 0.6 | Not specified | nih.gov |
| 7,8,4'-trihydroxyisoflavone | Trihydroxyisoflavone structure | Tyrosinase | 11.21 ± 0.8 | Not specified | nih.gov |
| (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone 4) | Dimethoxyphenyl and methoxyphenyl groups | Fungal Tyrosinase | Not specified | Not specified | researchgate.net |
| trans-N-coumaroyltyramine | N-coumaroyltyramine structure | Tyrosinase | 40.6 | Not specified | nih.gov |
| cis-N-coumaroyltyramine | N-coumaroyltyramine structure | Tyrosinase | 36.4 | Not specified | nih.gov |
This table is for illustrative purposes based on structurally related compounds. The inhibitory potential of this compound itself has not been reported.
There is currently no available research in the reviewed literature describing enzyme inhibition studies of this compound against Matrix Metalloproteinases (MMPs) or Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
In Vitro Cellular Pathway Investigation
The downstream effects of a compound's interaction with its molecular targets are observed through changes in cellular pathways, including alterations in gene and protein expression and the analysis of signal transduction cascades.
Specific proteins serve as markers for various cellular processes and disease states.
α-smooth muscle actin (α-SMA) : This protein is a well-established marker for the differentiation of myofibroblasts, which are key cells in tissue remodeling and fibrosis. nih.govnovusbio.com Excessive accumulation of α-SMA-positive myofibroblasts is a feature of fibrotic diseases. novusbio.com
Collagen Type I and Type III : These are major extracellular matrix proteins. nih.gov Excessive synthesis and deposition of type I collagen are hallmarks of fibroproliferative disorders. nih.gov
p53 and Caspase 9 : These proteins are central to the regulation of apoptosis (programmed cell death). The p53 protein acts as a tumor suppressor that can initiate apoptosis, while caspase 9 is a key initiator caspase in the intrinsic apoptotic pathway. nih.gov
Currently, there are no specific studies in the available literature that report on the modulation of α-smooth muscle actin, collagen type I, collagen type III, p53, or caspase 9 expression or protein levels by this compound.
Signal transduction cascades are the chains of events that relay signals from a cell's surface to its interior, resulting in a specific cellular response. nih.gov Analysis of these cascades can reveal how a compound influences cell behavior. For example, anticancer agents are often evaluated for their ability to induce G2/M cell cycle arrest and activate apoptotic signaling pathways, which can involve the modulation of B-cell lymphoma 2 (Bcl-2) family proteins and the activation of caspases. nih.gov
Specific analysis of signal transduction cascades affected by this compound has not been reported in the reviewed scientific literature.
Mechanistic Insights from Structural Homologs and Analogs
While direct research into the molecular mechanism of this compound is not extensively documented in publicly available literature, significant insights can be inferred from the study of its structural homologs and analogs. The molecule can be deconstructed into two primary pharmacophoric fragments: the 2,5-dimethoxyphenyl moiety and the 4-methoxybenzamide (B147235) core. Analysis of compounds containing these key structural motifs reveals potential biological targets and mechanisms of action, primarily centered on neurotransmitter receptors and other signaling pathways.
Serotonin (B10506) Receptor Agonism: The 2,5-Dimethoxyphenyl Motif
The 2,5-dimethoxyphenyl group is a well-established pharmacophore that confers potent agonist activity at serotonin receptors, particularly the 5-HT₂ₐ subtype. nih.gov This structural feature is characteristic of the "2C-X" family of phenethylamines, which are renowned for their high affinity and functional activity at these receptors. nih.gov Research into these analogs suggests that the 2,5-dimethoxy substitution pattern is a critical determinant for 5-HT₂ₐ receptor activation. nih.gov
Studies on constrained analogs, such as 2,5-dimethoxyphenylpiperidines, further confirm the importance of this motif. These compounds have been developed as a novel class of selective 5-HT₂ₐ receptor agonists. nih.gov Structure-activity relationship (SAR) investigations within this class demonstrate that modifications to other parts of the molecule can modulate potency and selectivity, but the 2,5-dimethoxyphenyl core remains essential for the primary agonist activity. nih.gov For instance, the introduction of a lipophilic substituent at the 4-position of the phenyl ring generally increases agonist potency at 5-HT₂ receptors. nih.gov
The functional activity of these analogs has been quantified in various in vitro assays. The data below illustrates the agonist potency of representative 2,5-dimethoxyphenyl analogs at the human 5-HT₂ₐ receptor.
Table 1: Functional Agonist Potency of 2,5-Dimethoxyphenyl Analogs at the 5-HT₂ₐ Receptor
| Compound | 4-Position Substituent | Agonist Potency (EC₅₀, nM) |
|---|---|---|
| 2C-B | Bromo | 5.3 |
| LPH-5 ((S)-11) | Isopropylthio (in a piperidine (B6355638) structure) | 2.5 |
EC₅₀ (Half maximal effective concentration) values are derived from fluorescence-based Ca²⁺ imaging assays. Data sourced from nih.gov.
Furthermore, investigations into desmethoxy derivatives of these compounds revealed that the removal of either the 2- or 5-methoxy group leads to a notable decrease in both binding affinity and functional potency at the 5-HT₂ₐ receptor. nih.gov This underscores the integral role of the specific 2,5-dimethoxy substitution pattern in facilitating effective interaction with the receptor. nih.gov Given the presence of this exact motif in this compound, it is highly plausible that the compound exhibits affinity for and potential activity at serotonin 5-HT₂ receptors.
Potential Interaction with Adrenergic Receptors
Beyond the serotonergic system, the 2,5-dimethoxyphenyl scaffold has been implicated in activity at other receptor systems. A structural analog, N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, has been identified as a synthetic intermediate for the development of β-3-adrenergic receptor agonists. nih.govnih.gov The β-3 adrenergic receptor is known to play roles in processes such as lipolysis and the relaxation of bladder tissue. nih.gov The use of a 2,5-dimethoxy-substituted precursor in the synthesis of agents targeting this receptor suggests that this fragment is compatible with, and potentially contributes to, binding at the β-3 adrenergic receptor. nih.govnih.gov This opens a secondary avenue for the potential biological activity of this compound.
Insights from Benzamide Analogs
The benzamide portion of the molecule is a common feature in a diverse range of biologically active compounds. Research into various substituted benzamides reveals a broad spectrum of potential targets. For example, novel 2-methoxybenzamide (B150088) derivatives have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncology. nih.gov These compounds exert their effect by targeting the Smoothened (Smo) receptor, with some analogs showing nanomolar inhibitory concentrations. nih.gov
In a different context, structure-activity relationship studies of other benzamide series have identified potent inhibitors of Mycobacterium tuberculosis QcrB, a component of the electron transport chain, highlighting the potential for antibacterial applications. acs.org While these examples feature different substitution patterns from this compound, they demonstrate the versatility of the benzamide scaffold in interacting with various biological targets, from G-protein coupled receptors like Smo to bacterial enzymes. nih.govacs.org
Structure Activity Relationship Sar Studies
Systematic Modification of Benzamide (B126) Core and Substituents
Systematic modification involves altering specific parts of the molecule to observe the resulting changes in activity. For this compound, key areas for modification include the substitution pattern on the phenyl rings and the nature of the amide bridge.
The 2,5-dimethoxy substitution on the N-phenyl ring is a critical determinant of the molecule's properties. The position of these methoxy (B1213986) groups affects the electron distribution and steric profile of the ring. Studies on related compounds highlight the importance of this substitution pattern. For instance, research into 2,5-dimethoxyphenylpiperidines as serotonin (B10506) 5-HT2A receptor agonists found that the 2,5-dimethoxy arrangement was a key feature for activity. nih.govnih.gov The introduction of various substituents at the 4-position of this ring system significantly influenced agonist potency, underscoring the electronic and steric importance of the 2,5-dimethoxy scaffold. nih.govnih.gov
In other contexts, such as dopamine (B1211576) D2 receptor ligands, the 2,3-dimethoxy substitution pattern has been explored. nih.gov Comparing the activity of analogs with different dimethoxy patterns (e.g., 2,5- vs. 3,4- or 2,3-) is a common strategy in medicinal chemistry to optimize ligand-receptor interactions. Generally, decorating a phenethylamine (B48288) scaffold with 2,5-dimethoxy groups, often with an additional lipophilic substituent, tends to increase agonist potency at 5-HT₂ receptors. nih.gov This suggests that the 2,5-dimethoxy pattern in N-(2,5-dimethoxyphenyl)-4-methoxybenzamide likely plays a significant role in defining its biological target profile.
Table 1: Influence of Phenyl Ring Substitution on Activity in Related Compounds
| Compound Class | Substitution Pattern | Key Finding | Reference |
|---|---|---|---|
| Phenylpiperidines | 2,5-dimethoxy | Serves as a key scaffold for 5-HT2A receptor agonists; 4-position substituent is a major determinant of potency. | nih.govnih.gov |
| Benzamides | 2,3-dimethoxy | Synthesized and evaluated as high-affinity ligands for CNS dopamine D2 receptors. | nih.gov |
| Phenethylamines ("2C-X") | 2,5-dimethoxy | This scaffold, when substituted at the 4-position, generally confers increased agonist potency at 5-HT₂ receptors. | nih.gov |
The amide linker (-CO-NH-) is a cornerstone of the molecule's structure, providing rigidity and specific hydrogen bonding capabilities. researchgate.net It serves as a crucial spacer that orients the two aromatic rings in a specific conformation. mdpi.com Modifications to this linker are a key strategy in drug design. mdpi.com Studies on other benzamide-based compounds, such as FtsZ inhibitors, have shown that altering the linker—for example, by extending its length or introducing substituents—can dramatically affect antimicrobial activity. mdpi.comnih.gov In some cases, the amide group itself can be replaced by a bioisostere, such as an α,β-unsaturated system, to probe the importance of its specific chemical properties. researchgate.net The stability and defined geometry of the amide bond in this compound are therefore central to its SAR profile.
Table 2: Effect of Amide Linker Modifications in Benzamide Analogs
| Modification | Compound Class | Observed Effect | Reference |
|---|---|---|---|
| Lengthening linker (methylenoxy to ethylenoxy) | Benzodioxane-Benzamides | Strongly increased antimicrobial activity. | mdpi.com |
| Substitution on the linker | Benzodioxane-Benzamides | Generated a second stereogenic center, leading to isomers with different activities and properties. | mdpi.com |
| Replacement with bioisostere | Chalcone-based inhibitors | Replacing an α,β-unsaturated linker with an amide bioisostere was used to design new Aβ42 aggregation inhibitors. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a class of compounds like benzamide derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. nih.gov
A typical QSAR study on benzamides would involve compiling a dataset of related molecules with known activities. nih.gov Molecular descriptors, which are numerical representations of chemical properties (e.g., electronic, steric, hydrophobic), would be calculated for each molecule. nih.gov Statistical methods, such as partial least squares (PLS) or artificial neural networks, are then used to build a mathematical model that links these descriptors to activity. nih.govnih.gov For instance, a 3D-QSAR model for benzamide analogues as FtsZ inhibitors yielded a statistically significant model with a good correlation coefficient (R² = 0.8319), indicating a strong predictive capability. nih.gov Such models can guide the synthesis of more potent compounds by identifying the key structural features that enhance or diminish activity. nih.gov While a specific QSAR model for this compound is not publicly available, the methodology represents a powerful tool for optimizing its structure.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. mdpi.comacs.org This approach is particularly useful when the structure of the target is unknown.
For benzamide derivatives, pharmacophore models have been successfully developed. A study on benzamide analogues as FtsZ inhibitors identified a five-featured pharmacophore model: one hydrogen bond donor, one hydrogen bond acceptor, one hydrophobic feature, and two aromatic rings. nih.gov this compound fits this general model well:
Aromatic Rings: It possesses two, the 2,5-dimethoxyphenyl ring and the 4-methoxybenzoyl ring.
Hydrogen Bond Donor: The amide N-H group.
Hydrogen Bond Acceptor: The amide carbonyl oxygen. The methoxy oxygens could also potentially act as acceptors.
Hydrophobic Features: The aromatic rings themselves contribute to hydrophobic interactions.
By aligning the structure of this compound with such established pharmacophores, hypotheses can be formed about its potential biological targets and how its activity might be improved. nih.govresearchgate.net This ligand-based design approach allows for the rational modification of the lead compound to enhance its fit within the pharmacophore model, thereby improving its desired biological activity.
Q & A
Q. What are the recommended protocols for synthesizing N-(2,5-dimethoxyphenyl)-4-methoxybenzamide, and what purity levels can be achieved?
A typical synthesis involves coupling 4-methoxybenzoic acid with 2,5-dimethoxyaniline using activating agents like HATU or DCC. Purification via silica gel flash chromatography (e.g., dichloromethane/methanol 99:1) yields the compound as a white solid with ~47% yield and ≥97% purity . Alternative routes may employ amidation via mixed anhydrides or microwave-assisted synthesis to improve efficiency. Purity validation requires HPLC or LC-MS, referencing standardized chromatographic conditions from analogous benzamide syntheses .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm methoxy group integration and aryl proton environments .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement parameters (R factor <0.05) ensuring accuracy. Example: Similar sulfonamide derivatives were resolved using single-crystal diffraction (Mo-Kα radiation, 292 K) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~287.3 g/mol) and fragmentation patterns .
Q. How can computational tools like UCSF Chimera aid in studying its molecular interactions?
UCSF Chimera enables 3D visualization of hydrogen bonding, π-π stacking, and steric effects in ligand-receptor complexes. For example, docking studies against hypothetical targets (e.g., enzymes with methoxy-binding pockets) can be performed using pre-optimized force fields. Multiscale extensions model large assemblies, while Volume Viewer analyzes electron density maps from crystallographic data .
Advanced Research Questions
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
Comparing substituent effects (e.g., methoxy vs. chloro groups) on biological activity is critical. For instance:
- Methoxy positioning : 2,5-dimethoxy substitution enhances lipophilicity (logP ~2.8) compared to 4-methoxy derivatives, influencing membrane permeability .
- Bioisosteric replacements : Replacing the benzamide core with pyrrolo[2,3-b]pyridine (as in analog 8k) alters binding affinity to kinase targets . Use QSAR models (e.g., CoMFA) to correlate structural descriptors (DL scores, polar surface area) with activity .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values)?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:
- Dose-response normalization : Include reference inhibitors (e.g., staurosporine for kinase assays) and control for DMSO concentrations (<0.1%) .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/WST-1) .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) and independent studies to identify outliers .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce byproducts .
- Flow chemistry : Continuous-flow reactors improve reaction control for exothermic steps (e.g., acyl chloride formation) .
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
Q. What computational methods predict metabolic stability and toxicity profiles?
- ADMET prediction : SwissADME or ProTox-II estimate hepatic clearance (CYP3A4/2D6 liability) and toxicity endpoints (LD₅₀, hepatotoxicity) .
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess oxidative susceptibility. For example, methoxy groups lower electrophilicity (ΔE ~5.2 eV), reducing reactive metabolite risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
